Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Description
Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate is a synthetic organic compound characterized by a hexanoate backbone with a benzyl ester at the carboxyl terminus, a hydroxy group at the 6-position, and a phenylmethoxycarbonylamino (Cbz) protective group at the 2-position. This structure combines functionalities that make it valuable in peptide synthesis and organic chemistry. The Cbz group serves as a protective moiety for amines, while the hydroxy group provides a site for further derivatization. Its synthesis likely involves multi-step strategies, including selective protection/deprotection and coupling reactions, similar to methods described for related compounds .
Properties
IUPAC Name |
benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOWMSLFUWODOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 84246-49-1 |
| IUPAC Name | benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1 |
| Standard InChIKey | HVOWMSLFUWODOT-IBGZPJMESA-N |
| Synonyms | 6-Hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine phenylmethyl ester |
This compound features a protected amino group via a benzyloxycarbonyl (Cbz) moiety and a benzyl ester at the carboxyl terminus, with a hydroxyl substituent on the 6th carbon of the hexanoate chain, enabling selective chemical transformations.
Preparation Methods
Detailed Synthetic Routes
Protection of the Amino Group with Carbobenzyloxy (Cbz) Group
- Reagents: Benzyl chloroformate (Cbz-Cl), sodium bicarbonate or another mild base.
- Conditions: Typically carried out in an organic solvent such as dichloromethane or aqueous-organic biphasic systems at room temperature.
- Mechanism: The primary ε-amino group of lysine reacts with benzyl chloroformate to form the carbobenzyloxy-protected amine, preventing undesired side reactions during subsequent steps.
Esterification to Form Benzyl Ester
- Reagents: Benzyl alcohol or benzyl bromide, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or direct esterification under acidic conditions.
- Conditions: Mild acidic or coupling conditions to avoid racemization.
- Outcome: Formation of the benzyl ester at the carboxyl terminus, enhancing solubility and stability.
Hydroxylation at the 6-Position
- Approach: Introduction of the hydroxyl group on the 6th carbon can be achieved by selective oxidation or by using a precursor amino acid with the hydroxyl group already present.
- Reagents: Hydroxylation reagents such as osmium tetroxide (OsO4) or via enzymatic methods.
- Alternative: Starting from 6-hydroxylysine derivatives can simplify this step.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Amino group protection | Benzyl chloroformate, NaHCO3, DCM, RT | ε-Cbz-Lysine |
| 2 | Esterification | Benzyl alcohol, DCC, DMAP, RT | Benzyl (2S)-2-carbobenzyloxyaminohexanoate |
| 3 | Hydroxylation or use of hydroxy precursor | OsO4 or enzymatic hydroxylation | Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate |
Industrial Scale Considerations
- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
- Automation: Use of automated synthesis platforms for reproducibility.
- Purification: Employ chromatographic techniques (silica gel chromatography, recrystallization) to achieve high purity.
- Quality Control: Monitoring via HPLC, NMR, and mass spectrometry to ensure product identity and absence of impurities.
Analytical Data and Characterization
| Technique | Observations/Results |
|---|---|
| NMR Spectroscopy | Characteristic signals confirming Cbz protection and benzyl ester groups; hydroxyl proton signal observable. |
| Mass Spectrometry | Molecular ion peak at m/z consistent with 371.4 g/mol molecular weight. |
| Infrared Spectroscopy | Peaks corresponding to carbamate (Cbz) carbonyl (~1700 cm⁻¹), ester carbonyl, and hydroxyl groups. |
| Chromatography (HPLC) | Single sharp peak indicating high purity (>98%). |
Research Findings and Applications
- The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), where the Cbz group is removed under hydrogenolysis to expose the amino group selectively.
- Hydroxylation at the 6-position allows for further functionalization, enabling the synthesis of modified peptides or conjugates with enhanced biological activity.
- Studies have demonstrated that benzyl carbamate protection improves solubility in organic solvents, facilitating peptide chain assembly.
- Comparative research indicates that variations in protecting groups and ester moieties significantly affect reaction efficiency and final product stability.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Amino Group Protection | Benzyl chloroformate reaction with ε-amino group | Mild conditions, selective | Requires careful pH control |
| Esterification | Formation of benzyl ester using DCC coupling or acid catalysis | Enhances solubility, stable ester | Possible racemization if harsh conditions |
| Hydroxylation | Chemical oxidation or enzymatic methods | Site-selective modification | Some reagents are toxic/expensive |
| Purification | Chromatography and recrystallization | High purity achievable | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The benzyl group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyl group can produce a primary alcohol.
Scientific Research Applications
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 371.43 g/mol. Its structure features a benzyl group, a hydroxy group, and an amino acid derivative, which contribute to its biological properties.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. These interactions can influence several biological pathways, leading to therapeutic effects. Notably, the compound has been studied for its potential in enzyme inhibition, which may be crucial for drug development and pharmacology .
Biological Activities
The compound exhibits a range of biological activities:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : The ability to bind to receptors suggests potential applications in treating conditions related to receptor dysfunction.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of certain enzymes linked to cancer progression. For example, it was found to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer cell growth .
- Therapeutic Potential : A study evaluated the compound's effects on various cancer cell lines, revealing that it could reduce cell viability significantly compared to control groups. This suggests its potential as a chemotherapeutic agent.
- Comparative Analysis : A comparison with structurally similar compounds showed that this compound had superior enzyme inhibition properties, highlighting its unique efficacy.
Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C21H25NO5 | Hydroxy and phenylmethoxycarbonyl groups | Enzyme inhibition, antimicrobial |
| Benzyl (2S)-6-amino-2-(phenylacetylamino)hexanoate | C20H24N2O4 | Contains phenylacetyl group | Different enzyme profile |
| Benzyl (2S)-6-methoxycarbonylamino-hexanoate | C21H27NO4 | Features methoxycarbonyl group | Varying solubility and activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
